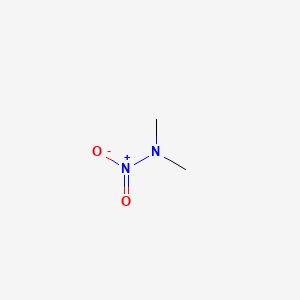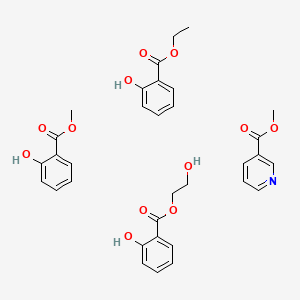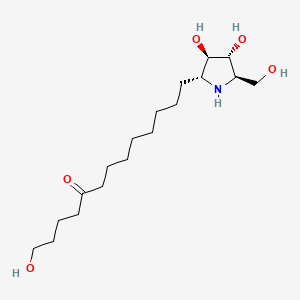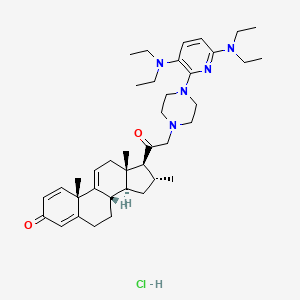
Dimethylnitramine
Übersicht
Beschreibung
Dimethylnitramine (DMN) is a nitro-aromatic compound that has been used in various research and industrial applications. It is an important intermediate in the synthesis of many organic compounds, and has been studied for its potential applications in pharmaceuticals, agrochemicals, and other fields. DMN has a wide range of properties and applications, and is a valuable research tool for scientists.
Wissenschaftliche Forschungsanwendungen
Photoinduced Dynamics
Dimethylnitramine (DMNA) is utilized in investigating the decomposition mechanism of nitramine compounds. Studies focus on photoinduced excited-state nonadiabatic processes and unimolecular dissociation dynamics, revealing critical roles of conical intersections in DMNA's decay dynamics and N-N bond cleavage (Zhuang, Wang, & Lan, 2013).
Molecular Interactions and Structures
DMNA has been studied for its molecular interactions, particularly in dimer forms. Research using density functional theory provides insights into this compound's electrostatic potential and possible orientations for molecule interaction. These findings are crucial for understanding the structure of crystalline solids containing DMNA (Politzer, Concha, & Murray, 2000).
Reaction Energetics and Potential Energy Surfaces
DMNA is used as a model system in ab initio and density functional theory evaluations of combustion reaction energetics. This includes the exploration of potential energy surfaces and reaction enthalpies for processes like N-N bond scission and HONO elimination, providing insights into efficient electronic structure methods for nitramines (Johnson, Truong, & Eyring, 1999).
Gas-Phase UV Absorption
Research on DMNA's gas-phase UV absorption cross-sections is significant for understanding its dissociation processes following UV radiation exposure. Such studies are essential for analyzing DMNA dissociation results, especially concerning cyclic nitramine decomposition (McQuaid & Sausa, 1991).
Intramolecular Vibrational Energy Transfer
DMNA is also a subject in the study of intramolecular vibrational energy transfer. Classical trajectory studies on DMNA provide insights into the rapid and irreversible energy transfer from excited states, enhancing the understanding of molecular dynamics in nitramines (Sumpter & Thompson, 1987).
Ab Initio Investigations
Ab initio studies of DMNA help in understanding its molecular structure and behavior. For example, the investigation of nitramine and this compound structures using molecular orbital methods sheds light on structural differences and bonding characteristics, contributing to a better understanding of nitramine compounds (Duke, 1978).
Wirkmechanismus
Target of Action
Dimethylnitramine is an organic compound that falls under the category of nitramines
Mode of Action
The mode of action of this compound primarily involves its unimolecular reaction dynamics . The compound undergoes a bond-rupture reaction to give NO2, which is the predominant reaction . Energy flow into the nitro group increases significantly prior to reaction . Energy becomes trapped in the nitro group as the N–N bond begins to break and rapidly exchanges between the NO2 bending and stretching modes .
Biochemical Pathways
The unimolecular reaction dynamics of this compound suggest that it might influence pathways involving no2 .
Result of Action
The primary result of this compound’s action is the elimination of NO2 . This occurs through a bond-rupture reaction, which is the predominant reaction for this compound . The energy flow into the nitro group increases significantly prior to the reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nitrite or nitrous gases can lead to the conversion of dimethylamine to dimethyl-nitrosamine . Furthermore, the reaction of dimethylamine with nitrogen oxides in the gas phase can lead to the formation of dimethylnitrosamine .
Biochemische Analyse
Biochemical Properties
Dimethylnitramine plays a significant role in biochemical reactions, particularly in the context of nitramine chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to undergo nitrosation reactions in the presence of nitrite or nitrous gases, leading to the formation of dimethylnitrosamine . This interaction is crucial as it highlights the compound’s reactivity and potential implications in biochemical pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce changes in gene expression, leading to alterations in cellular behavior and metabolic activities
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound is known to undergo decomposition reactions, such as the elimination of NO2 and HONO, which are critical in understanding its reactivity and stability . These molecular interactions provide insights into how this compound exerts its effects in biochemical systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. This compound is known to decompose in sunlight with a half-life of approximately 0.5 hours, producing various decomposition products such as dimethylformamide, formaldehyde, and carbon monoxide . These temporal effects are essential for understanding the long-term impact of this compound on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. Studies have shown that this compound can cause central nervous system depression and other toxic effects when administered at high doses . Understanding these dosage effects is crucial for determining safe and effective levels of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes nitrosation reactions, leading to the formation of dimethylnitrosamine, which is further metabolized in the body . These metabolic pathways are essential for understanding the compound’s role in biochemical processes and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization within the cellular environment . These interactions are critical for understanding how this compound accumulates and exerts its effects in different tissues and organs.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is important for understanding the compound’s activity and function within the cell
Eigenschaften
IUPAC Name |
N,N-dimethylnitramide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2/c1-3(2)4(5)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWKADIRZXTTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020519 | |
| Record name | Dimethylnitramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4164-28-7 | |
| Record name | Dimethylnitramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4164-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylnitramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004164287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMETHYLNITRAMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethylnitramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYLNITRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K999F18G9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















